![molecular formula C20H12N2O5S B2659587 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-91-3](/img/structure/B2659587.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiazole, a chromene, and a carboxamide . Each of these groups contributes to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and thiazole rings would likely contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of chemical reactions. For example, thiazoles can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could increase its solubility in water, while the benzodioxole and thiazole rings could increase its stability .Scientific Research Applications
Detection of Carcinogenic Lead
The compound has been used in the synthesis of noble ligands for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
Antioxidant Activity
1,3-Benzodioxole ring system, a structural fragment of the compound, has shown potent antioxidant activities . Some derivatives of the compound were synthesized and evaluated for their antioxidant activity .
Antibacterial Activity
1,3-Benzodioxole derivatives, including the compound , have been reported to possess antibacterial activities .
Anticancer Activity
The compound and its derivatives have shown potent cytotoxic activity against several human tumor cell lines, including human colon carcinoma cells and multidrug-resistant nasopharyngeal carcinoma cells . Some derivatives exhibited good selectivity between cancer cells and normal cells .
Treatment of Rheumatic, Rheumatoid Arthritis and Osteoarthritis
The compound has been used in the treatment of rheumatic, rheumatoid arthritis, and osteoarthritis .
Synthesis of Biologically Active Compounds
The compound has been used in the synthesis of biologically active compounds with a broad spectrum of action .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied for potential medicinal properties, it could interact with biological targets in a variety of ways, such as binding to a specific protein or interfering with a particular biochemical pathway .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5S/c23-14-8-18(27-15-4-2-1-3-12(14)15)19(24)22-20-21-13(9-28-20)11-5-6-16-17(7-11)26-10-25-16/h1-9H,10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIOFYZYROOTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide |
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